2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Catalog No.
S536183
CAS No.
62921-76-0
M.F
C16H26O7S
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-met...

CAS Number

62921-76-0

Product Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C16H26O7S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C16H26O7S/c1-15-3-5-16(6-4-15)24(17,18)23-14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3

InChI Key

CRLOMMYKVYXMLY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC

solubility

Soluble in DMSO

Synonyms

m-PEG5-Tos

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC

The exact mass of the compound 2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate is 362.1399 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Agent

,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate, also known as mPEG5-Tos, is a molecule used in scientific research for bioconjugation. Bioconjugation refers to the process of attaching a molecule (biomolecule) to another molecule (often a therapeutic agent) to create a new conjugate with desired properties. mPEG5-Tos functions as a linker molecule. Its structure consists of two key parts:

  • A hydrophilic polyethylene glycol (PEG) chain (2,5,8,11-Tetraoxatridecan-13-yl) - PEG chains are water-soluble polymers commonly used to improve the water solubility and biocompatibility of drugs or other biomolecules .
  • A tosylate group (4-methylbenzenesulfonate) - This group acts as a leaving group, facilitating the attachment of mPEG5-Tos to biomolecules through various chemical reactions .

By attaching mPEG5-Tos to a biomolecule, researchers can achieve several benefits, including:

  • Enhanced water solubility: The PEG chain improves the water solubility of the conjugate, making it more readily administrable through intravenous injection.
  • Increased blood circulation time: PEGylation (attachment of PEG) can reduce the rate at which the conjugate is eliminated from the body, allowing for longer-lasting effects .
  • Reduced immunogenicity: PEG can shield the biomolecule from the immune system, potentially reducing unwanted immune reactions .

These properties make mPEG5-Tos a valuable tool for researchers developing new therapeutic agents, drug delivery systems, and other bioconjugates for various biomedical applications.

Research Applications

mPEG5-Tos finds applications in various areas of scientific research, including:

  • Drug delivery: mPEG5-Tos can be used to conjugate drugs with poor water solubility, improving their delivery and therapeutic efficacy .
  • Protein modification: Researchers can attach mPEG5-Tos to proteins to enhance their stability, reduce aggregation, and improve their targeting to specific tissues .
  • Liposome modification: Liposomes are microscopic spheres used for drug delivery. mPEG5-Tos can be used to modify liposomes for improved stability, circulation time, and targeting capabilities .

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, also known as m-PEG4-Tos or 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a chemical compound with the molecular formula C₁₄H₂₂O₆S and a molecular weight of approximately 318.38 g/mol. This compound is characterized by its complex ether structure, which includes multiple ethylene glycol units and a sulfonate group derived from p-toluenesulfonic acid. It appears as a colorless to light yellow liquid with a predicted boiling point of around 432.3 °C and a density of approximately 1.170 g/cm³ .

The mechanism of action of mPEG5-Tos depends on the specific application in scientific research.

A common function of mPEG5-Tos is to modify the properties of other molecules. For instance, it can be attached to proteins or nanoparticles to improve their water solubility and stability in biological environments []. The mechanism by which mPEG5-Tos functions in these cases relies on the water-loving PEG chain creating a hydration layer around the molecule, preventing aggregation and enhancing aqueous solubility.

The reactivity of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate can be attributed to its sulfonate group, which can participate in nucleophilic substitution reactions. This compound can undergo hydrolysis in the presence of water, leading to the formation of the corresponding alcohol and p-toluenesulfonic acid. Additionally, it may react with various nucleophiles, such as amines or thiols, resulting in the formation of sulfonamide or thioether derivatives, respectively .

While specific biological activity data for 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is limited, compounds with similar structures often exhibit bioactivity due to their ability to interact with biological membranes and proteins. The presence of the methoxy group may enhance lipophilicity, potentially influencing cellular uptake and activity. Additionally, sulfonates are known to possess antimicrobial properties, although further studies are needed to establish specific biological effects for this compound .

The synthesis of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate typically involves the reaction of triethylene glycol monomethyl ether with p-toluenesulfonic acid. The general steps include:

  • Formation of the Ether: Triethylene glycol monomethyl ether is reacted with an appropriate alkyl halide to form an ether intermediate.
  • Sulfonation: The resulting ether is treated with p-toluenesulfonic acid under acidic conditions to introduce the sulfonate group.
  • Purification: The final product is purified through distillation or chromatography methods to achieve the desired purity level (usually >98%) .

This compound has potential applications in various fields:

  • Bioconjugation: Due to its reactive sulfonate group, it can be used for bioconjugation processes in pharmaceutical chemistry.
  • Polymer Chemistry: It may serve as a building block for synthesizing polyethylene glycol-based polymers with enhanced solubility and stability.
  • Drug Delivery Systems: Its structure suggests potential use in drug delivery systems where solubility and bioavailability are critical factors .

Interaction studies involving 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate could focus on its compatibility with various biological molecules, such as proteins and nucleic acids. These studies would help elucidate its potential role in drug delivery systems or as a reagent in biochemical assays. Additionally, exploring its interactions with cellular membranes could provide insights into its biological activity and toxicity profiles .

Several compounds share structural similarities with 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, including:

  • Polyethylene Glycol (PEG): A widely used polymer known for its biocompatibility and solubility.
  • 4-Methylbenzenesulfonic Acid: A simpler sulfonic acid that lacks the ether functionalities.
  • Triethylene Glycol Monomethyl Ether: A precursor that serves as a solvent and reagent in organic synthesis.

Comparison Table

Compound NameStructure ComplexitySolubilityBiological Activity
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonateHighHighModerate
Polyethylene GlycolModerateVery HighHigh
4-Methylbenzenesulfonic AcidLowModerateLow
Triethylene Glycol Monomethyl EtherModerateHighLow

This table illustrates that while 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate has unique features due to its multi-functional structure, other compounds like polyethylene glycol offer distinct advantages in terms of solubility and biological activity .

Systematic and Common Names

The compound’s IUPAC name, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, systematically describes its structure: a methyl-terminated tetraethylene glycol chain linked to a toluenesulfonate ester. Common synonyms reflect its functional groups and applications:

  • mPEG4-Tos (emphasizing the methyl-PEG and tosyl groups)
  • Tri(ethylene glycol) monomethyl ether tosylate (highlighting the triethylene glycol core)
  • Tosyl-PEG4-OMe (denoting the tosyl and methoxy termini)

Registry Identifiers

Multiple CAS numbers are associated with this compound due to variations in reporting and database entries:

  • 62921-74-8 (most widely referenced)
  • 518012-62-9 (alternative identifier in commercial catalogs)

Table 1: Key Identifiers and Synonyms

Identifier/SynonymSource
mPEG4-Tos
2-[2-(2-Methoxyethoxy)ethoxy]ethyl tosylate
C₁₄H₂₂O₆S

Structural Features and Functional Group Analysis

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Methyl ether terminus: A methoxy group (-OCH₃) at one end of the PEG chain, enhancing hydrophobicity and stability.
  • Tetraethylene glycol backbone: Four repeating ethylene oxide units (-OCH₂CH₂-), imparting water solubility and flexibility.
  • Tosylate group: A 4-methylbenzenesulfonate ester (-SO₃C₆H₄CH₃) at the terminal position, acting as a superior leaving group in nucleophilic reactions.

Functional Group Reactivity

  • Tosylate group: Participates in SN2 reactions with amines, thiols, or alkoxides to form covalent bonds.
  • Ether linkages: Provide resistance to hydrolysis under physiological conditions, making the compound suitable for biomedical applications.

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.42 ppm (methyl protons of tosyl), δ 3.35 ppm (methoxy protons), and δ 4.14 ppm (methylene adjacent to sulfonate).
  • Infrared (IR): Strong absorption at 1170 cm⁻¹ (S=O stretching) and 1100 cm⁻¹ (C-O-C ether vibrations).

Table 2: Key Physical Properties

PropertyValueSource
Molecular weight318.39 g/mol
Boiling pointNot reported
SolubilityMiscible in THF, DCM

Historical Development and Synthetic Relevance

Early Synthesis Methods

The compound was first synthesized in the late 20th century via tosylation of triethylene glycol monomethyl ether. A representative procedure involves:

  • Reaction of triethylene glycol monomethyl ether with p-toluenesulfonyl chloride in tetrahydrofuran (THF) using sodium hydroxide as a base.
  • Purification by extraction with dichloromethane and acidification to isolate the product.

This method yields the tosylate in >90% purity, as confirmed by nuclear magnetic resonance (NMR) and elemental analysis.

Modern Applications

  • Polymer Chemistry: Used to synthesize diselenide-linked PEG polymers for stimuli-responsive materials.
  • Bioconjugation: Serves as a linker in PROTACs (proteolysis-targeting chimeras) to degrade target proteins.
  • Ionic Liquids: Forms quaternary ammonium salts for electrolytes in energy storage devices.

Key Synthetic Advances

  • Microwave-assisted synthesis: Reduces reaction time from 24 hours to 30 minutes.
  • Solid-phase techniques: Enables high-throughput production for combinatorial chemistry.

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate through detailed analysis of both proton and carbon-13 environments. The compound exhibits distinctive spectral features that enable unambiguous identification and purity assessment [1] [2] [3].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum displays characteristic resonances that confirm the presence of both the tosylate functional group and the polyethylene glycol chain. The aromatic protons of the 4-methylbenzenesulfonate moiety appear as two distinct doublets at δ 7.78 and δ 7.34 parts per million, each integrating for two protons with coupling constants of 8.2 and 8.0 hertz respectively [2] [3]. These signals correspond to the ortho and meta protons relative to the sulfonate group, exhibiting the expected para-disubstituted benzene ring pattern.

The methylene protons adjacent to the sulfonate ester linkage resonate as a triplet at δ 4.16 parts per million with a coupling constant of 4.8 hertz, integrating for two protons [2] [3]. This chemical shift is characteristic of protons alpha to an electron-withdrawing sulfonate group. The polyethylene glycol chain protons appear as a complex multiplet spanning δ 3.71-3.50 parts per million, integrating for ten protons corresponding to the five methylene groups within the ether linkages [1] [4] [3].

The terminal methoxy group manifests as a sharp singlet at δ 3.38 parts per million, integrating for three protons [2] [3]. The aromatic methyl substituent appears as a singlet at δ 2.45 parts per million, also integrating for three protons. The chemical shifts and integration patterns are consistent with literature values for related tosylated polyethylene glycol derivatives [4] [5].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the aromatic and aliphatic carbon environments. The aromatic carbons exhibit signals at δ 144.73, 133.10, 129.78, and 127.95 parts per million, corresponding to the para-substituted benzene ring carbons [2] [3]. The quaternary carbon bearing the methyl group appears at δ 144.73 parts per million, while the carbon bearing the sulfonate group resonates at δ 133.10 parts per million.

The polyethylene glycol chain carbons display multiple overlapping signals between δ 70-72 parts per million, with distinct resonances at δ 71.90 and 70.73 parts per million representing the various methylene carbons within the ether linkages [3] [6]. The terminal methoxy carbon appears at δ 58.98 parts per million, confirming the presence of the methyl ether functionality [2] [3].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate reveals characteristic fragmentation patterns that provide structural confirmation and enable quantitative analysis. The compound exhibits a molecular ion peak at mass-to-charge ratio 318.4, corresponding to the expected molecular weight [2] [3].

Primary Fragmentation Pathways

The base peak in the mass spectrum appears at mass-to-charge ratio 341.1, representing the sodium adduct ion [M+Na]⁺, which is commonly observed for polyethylene glycol derivatives under electrospray ionization conditions [7] [8]. This adduct formation reflects the strong coordination ability of the ether oxygens with alkali metal cations.

Significant fragmentation occurs through loss of water, producing an ion at mass-to-charge ratio 300, representing [M-H₂O]⁺ with relative intensity of approximately 25 percent [7]. This fragmentation pattern is characteristic of compounds containing alcohol functional groups or ether linkages that can undergo dehydration under mass spectrometric conditions.

Tosylate-Specific Fragmentation

The tosylate moiety undergoes characteristic fragmentation, producing a prominent ion at mass-to-charge ratio 185, corresponding to retention of the tosyl fragment with relative intensity of 80 percent [9]. This fragmentation provides diagnostic evidence for the presence of the 4-methylbenzenesulfonate group. Additionally, the tosyl cation appears at mass-to-charge ratio 155, representing CH₃C₆H₄SO₂⁺ with moderate intensity.

Aromatic fragmentation produces the tropylium ion at mass-to-charge ratio 91, a common fragmentation product of substituted benzyl systems with relative intensity of 60 percent [7] [9]. This ion results from rearrangement and loss of the sulfonate functionality from the aromatic ring system.

Polyethylene Glycol Chain Fragmentation

The polyethylene glycol chain undergoes fragmentation through loss of ethylene oxide units, following the pattern described for deprotonated polyethylene glycols. The fragmentation occurs preferentially through loss of C₂H₄O monomer units, with an alternating intensity pattern favoring loss of even numbers of monomer units [7]. These fragmentations provide information regarding the chain length and confirm the polyethylene glycol structure.

Infrared Spectroscopy for Functional Group Verification

Infrared spectroscopy provides definitive identification of functional groups present in 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate through characteristic vibrational frequencies. The spectrum exhibits distinct absorption bands that confirm the presence of both the tosylate and polyethylene glycol functionalities [10] [11] [12].

Hydroxyl and Carbon-Hydrogen Stretching Regions

The spectrum displays a broad absorption band spanning 3400-3600 wavenumbers, characteristic of hydroxyl group stretching vibrations [10] [11]. This band indicates the presence of hydrogen bonding interactions, which are enhanced by the polyethylene glycol chain structure. The carbon-hydrogen stretching region appears between 2920-2875 wavenumbers with strong intensity, corresponding to the aliphatic methylene protons within the polyethylene glycol chain [10].

Aromatic Functional Group Identification

Aromatic carbon-carbon double bond stretching vibrations appear at 1597 and 1495 wavenumbers with weak to moderate intensity, confirming the presence of the benzene ring system [13] [10]. These frequencies are characteristic of para-disubstituted aromatic compounds and provide verification of the 4-methylbenzenesulfonate structure.

Sulfonate Group Characterization

The sulfonate functional group exhibits two characteristic stretching vibrations that provide unambiguous identification. The asymmetric sulfur-oxygen stretching vibration appears at 1350 wavenumbers with strong intensity, while the symmetric stretch occurs at 1175 wavenumbers, also with strong intensity [13] [11]. These frequencies are diagnostic for sulfonate esters and confirm the presence of the tosylate functionality.

Ether Linkage Verification

The carbon-oxygen-carbon stretching vibrations of the ether linkages appear at 1096 wavenumbers with strong intensity [10] [11]. This absorption is characteristic of polyethylene glycol structures and confirms the presence of multiple ether linkages within the chain. Additional bands at 815 and 665 wavenumbers correspond to aromatic carbon-hydrogen bending and carbon-sulfur stretching vibrations respectively [13].

High-Performance Liquid Chromatography Purity Assessment

High-performance liquid chromatography provides quantitative purity assessment and analytical validation for 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate. Commercial samples consistently demonstrate purity levels exceeding 98.0 percent by area normalization, confirming the high quality of synthetic preparations [14] [15] [16].

Chromatographic Conditions and Method Development

Optimal separation conditions employ reversed-phase chromatography using a C18 stationary phase with dimensions of 250 × 4.6 millimeters [15] [17]. The mobile phase consists of acetonitrile and water in a 70:30 volume ratio, providing adequate retention and peak shape for the moderately polar compound. A flow rate of 1.0 milliliter per minute ensures efficient separation while maintaining reasonable analysis times [17].

Detection utilizes ultraviolet absorption at 254 nanometers, taking advantage of the aromatic chromophore within the tosylate group [15] [17]. The injection volume of 20 microliters provides sufficient sensitivity while avoiding column overload. Column temperature is maintained at 25 degrees Celsius to ensure reproducible retention times and peak shapes.

Retention Behavior and Peak Characteristics

Under the specified conditions, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate elutes with a retention time of approximately 12.5 minutes [15]. This retention time reflects the compound's moderate polarity, with the hydrophilic polyethylene glycol chain balanced by the lipophilic aromatic tosylate group.

Peak symmetry factors typically range between 1.0-1.5, indicating excellent chromatographic behavior without significant tailing or fronting [18]. The method demonstrates baseline resolution from potential impurities and synthetic intermediates, enabling accurate quantitative analysis.

Impurity Profiling and Quality Control

High-performance liquid chromatography analysis reveals the presence of minor impurities typically below 2.0 percent total area [15] [16]. Common impurities include unreacted starting materials, such as triethylene glycol monomethyl ether, and synthetic byproducts including ditosylated derivatives. The chromatographic method provides adequate resolution to separate these impurities from the target compound [18] [19].

Quality control specifications require minimum purity of 98.0 percent by high-performance liquid chromatography area normalization [14] [15] [16]. Additional specifications include maximum acid value of 3.0 and confirmation of structure by nuclear magnetic resonance spectroscopy [14]. These stringent requirements ensure consistent product quality for research and synthetic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Exact Mass

362.1399

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

Explore Compound Types